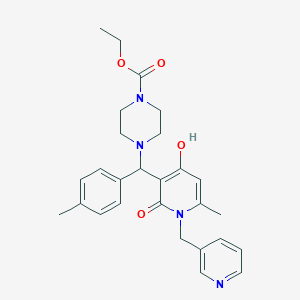
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C25H29N5O4 and a molecular weight of approximately 404.48 g/mol. Its structure includes a piperazine ring, hydroxyl, carbonyl, and multiple pyridine derivatives, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with various aldehydes to form piperazine derivatives.
- Introduction of Pyridine Moieties : Subsequent steps introduce pyridine rings through nucleophilic substitution reactions.
- Final Esterification : The carboxylic acid group is esterified with ethyl alcohol to yield the final product.
These synthetic routes are designed to maximize yield and purity while allowing for the introduction of various functional groups that enhance biological activity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests demonstrated that the compound effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death. For example, studies indicate that it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell proliferation .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-y)(p-tolyl)methyl)piperazine-1-carboxylate resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | C25H29N5O4 |
| Molecular Weight | 404.48 g/mol |
| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in breast cancer cells |
| Neuroprotective Effects | Modulates neurotransmitter systems; protects against excitotoxicity |
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-35-27(34)30-14-12-29(13-15-30)25(22-9-7-19(2)8-10-22)24-23(32)16-20(3)31(26(24)33)18-21-6-5-11-28-17-21/h5-11,16-17,25,32H,4,12-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSURWJWKCVPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














